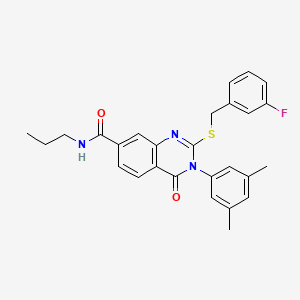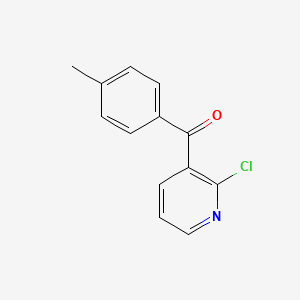
(2-Chloropyridin-3-yl)(p-tolyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“(2-Chloropyridin-3-yl)(p-tolyl)methanone” is a chemical compound with the molecular formula C13H10ClNO . It is used extensively in scientific research due to its unique properties, making it ideal for applications in organic synthesis, pharmaceutical development, and material science advancements.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a 2-chloropyridin-3-yl group and a p-tolyl group connected by a methanone (carbonyl) group . The molecular weight of this compound is 231.68 .Scientific Research Applications
Crystal and Molecular Structure Analysis
The study of crystal and molecular structures is crucial for understanding the physical and chemical properties of compounds. For instance, (2-((6-Chloropyridin-3-yl)methoxy)-5-methylphenyl)(p-tolyl)methanone was synthesized and characterized, revealing its crystallization in the monoclinic space group. This analysis aids in understanding intermolecular interactions and structural stability (Lakshminarayana et al., 2009).
Biotransformation and Chiral Intermediate Production
In biocatalysis, the compound serves as a precursor in the production of chiral intermediates. A study demonstrated the stereoselective reduction of a related compound by a newly isolated Kluyveromyces sp., producing a chiral intermediate for the anti-allergic drug Betahistine. This showcases the compound's role in facilitating efficient and environmentally friendly synthesis pathways (Ni, Zhou, & Sun, 2012).
Antimicrobial Activity
Compounds structurally related to (2-Chloropyridin-3-yl)(p-tolyl)methanone have been evaluated for their antimicrobial properties. For example, a conjugated molecule was studied for its antibacterial and antifungal effects, demonstrating the potential of these compounds in developing new antimicrobial agents (Sivakumar et al., 2021).
Synthesis of Pyridine Derivatives
The synthesis of new pyridine derivatives, including those with antimicrobial activity, highlights the compound's role in the development of novel pharmaceuticals. A study explored the synthesis and characterization of new pyridine derivatives, assessing their in vitro antimicrobial activity against various bacterial and fungal strains. This research underscores the versatility of this compound and related compounds in synthesizing biologically active molecules (Patel, Agravat, & Shaikh, 2011).
properties
IUPAC Name |
(2-chloropyridin-3-yl)-(4-methylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c1-9-4-6-10(7-5-9)12(16)11-3-2-8-15-13(11)14/h2-8H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMASJTSMNGHEFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=C(N=CC=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

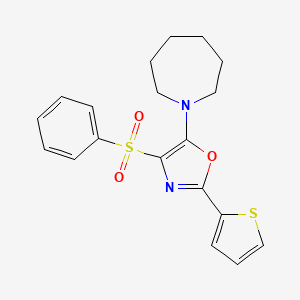
![8-(2,4-dimethoxyphenyl)-3-(2-ethoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2680251.png)
![3,4-dihydro-2H-quinolin-1-yl-[2-(trifluoromethyl)phenyl]methanone](/img/structure/B2680254.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2680255.png)
![N-(4-fluorophenyl)-3-(5-oxo-4-phenethyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/structure/B2680256.png)



![ethyl 2-(4-(N-cyclopropyl-N-methylsulfamoyl)benzamido)-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2680262.png)
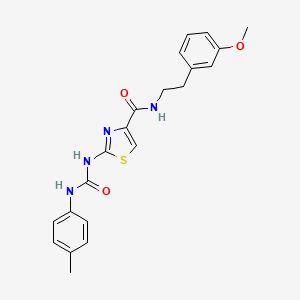
![2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2680266.png)
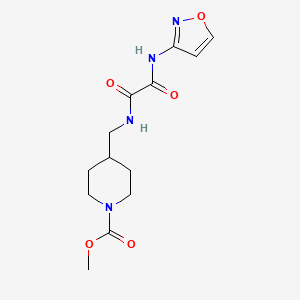
![2-(ethylsulfanyl)-N-{2-hydroxy-2-[(thiophen-3-yl)methyl]propyl}benzamide](/img/structure/B2680269.png)
